molecular formula C6H6Cl2N2 B11806931 (4,5-Dichloropyridin-2-YL)methanamine

(4,5-Dichloropyridin-2-YL)methanamine

Katalognummer: B11806931
Molekulargewicht: 177.03 g/mol
InChI-Schlüssel: ICHGQTLJSQPDBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dichloropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring and an amine group attached to the 2 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloropyridin-2-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,5-dichloropyridine with formaldehyde and ammonium chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dichloropyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(4,5-Dichloropyridin-2-YL)methanamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (4,5-Dichloropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,5-Dichloropyridin-2-YL)methanamine is unique due to the presence of two chlorine atoms at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C6H6Cl2N2

Molekulargewicht

177.03 g/mol

IUPAC-Name

(4,5-dichloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H,2,9H2

InChI-Schlüssel

ICHGQTLJSQPDBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=C1Cl)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.